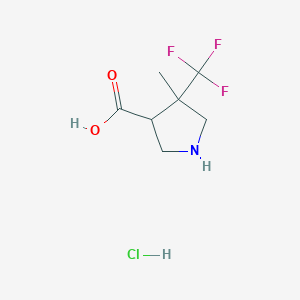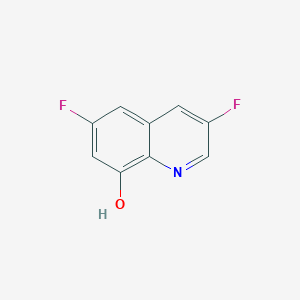
(R)-Isradipine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Isradipine is a calcium channel blocker belonging to the dihydropyridine class. It is primarily used in the treatment of hypertension and angina pectoris. The compound works by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle, leading to vasodilation and reduced blood pressure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Isradipine involves several steps, starting from commercially available starting materials. One common synthetic route includes the condensation of a dihydropyridine derivative with an appropriate aldehyde under acidic conditions. The reaction is typically carried out in the presence of a catalyst such as p-toluenesulfonic acid, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of ®-Isradipine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
®-Isradipine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert ®-Isradipine to its dihydropyridine form.
Substitution: Substitution reactions can occur at the aromatic ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions include various substituted dihydropyridine derivatives, which can have different pharmacological properties.
Applications De Recherche Scientifique
®-Isradipine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of calcium channel blockers and their mechanisms.
Biology: Research on ®-Isradipine helps in understanding calcium ion regulation in cells.
Medicine: The compound is studied for its potential in treating neurodegenerative diseases such as Parkinson’s disease.
Industry: ®-Isradipine is used in the development of new antihypertensive drugs and formulations.
Mécanisme D'action
®-Isradipine exerts its effects by blocking L-type calcium channels in vascular smooth muscle and cardiac muscle. This inhibition prevents calcium ions from entering the cells, leading to relaxation of the muscles and vasodilation. The molecular targets include the alpha-1 subunit of the L-type calcium channel, and the pathways involved are related to calcium ion signaling and muscle contraction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Nifedipine
- Amlodipine
- Felodipine
Comparison
®-Isradipine is unique among its peers due to its specific enantiomeric form, which can result in different pharmacokinetic and pharmacodynamic properties. Compared to Nifedipine and Amlodipine, ®-Isradipine may have a more favorable side effect profile and a different duration of action. Its selectivity for vascular smooth muscle over cardiac muscle also distinguishes it from other calcium channel blockers.
Propriétés
Formule moléculaire |
C19H21N3O5 |
|---|---|
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
3-O-methyl 5-O-propan-2-yl (4R)-4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C19H21N3O5/c1-9(2)26-19(24)15-11(4)20-10(3)14(18(23)25-5)16(15)12-7-6-8-13-17(12)22-27-21-13/h6-9,16,20H,1-5H3/t16-/m1/s1 |
Clé InChI |
HMJIYCCIJYRONP-MRXNPFEDSA-N |
SMILES isomérique |
CC1=C([C@H](C(=C(N1)C)C(=O)OC(C)C)C2=CC=CC3=NON=C32)C(=O)OC |
SMILES canonique |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=CC3=NON=C32)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4-Bis{[(2-bromophenyl)carbonyl]amino}benzoic acid](/img/structure/B12445075.png)
![2-(1,3-dioxoisoindol-2-yl)-5-[2-(1,3-dioxoisoindol-2-yl)-1,3-dioxoisoindol-5-yl]isoindole-1,3-dione](/img/structure/B12445077.png)


![(3E)-5-chloro-3-({5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl}methylidene)-1H-indol-2-one hydrochloride](/img/structure/B12445091.png)


![4-[6-(p-Tolyl)-4-(trifluoromethyl)pyrimidin-2yl]aminobenzoic acid](/img/structure/B12445104.png)
![5-Nitro-4-(piperidin-1-yl)spiro[benzimidazole-2,1'-cyclohexane] 1-oxide](/img/structure/B12445122.png)
![2-{[4,6-Bis(1,3-benzothiazol-2-ylsulfanyl)-1,3,5-triazin-2-YL]sulfanyl}-1,3-benzothiazole](/img/structure/B12445126.png)



